2-(benzylsulfanyl)-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}acetamide
Description
The compound 2-(benzylsulfanyl)-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}acetamide features a thieno[3,4-c]pyrazole core substituted with a phenyl group at the 2-position. The acetamide moiety is modified with a benzylsulfanyl group at the α-carbon, contributing to its unique electronic and steric profile.
Properties
IUPAC Name |
2-benzylsulfanyl-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3OS2/c24-19(14-25-11-15-7-3-1-4-8-15)21-20-17-12-26-13-18(17)22-23(20)16-9-5-2-6-10-16/h1-10H,11-14H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHNZHWFACFBGSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC=CC=C3)NC(=O)CSCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(benzylsulfanyl)-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}acetamide typically involves multiple stepsThe reaction conditions often include the use of specific reagents and catalysts to facilitate the formation of the desired product .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often require stringent control of reaction parameters such as temperature, pressure, and pH to achieve the desired outcome.
Chemical Reactions Analysis
2-(benzylsulfanyl)-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can lead to the formation of thiols or other reduced species .
Scientific Research Applications
This compound has a wide range of scientific research applications. In medicinal chemistry, it is studied for its potential antiproliferative activity against cancer cell lines. Research has shown that derivatives of this compound can induce cell death and inhibit cell proliferation, making it a promising candidate for anticancer drug development .
In material science, 2-(benzylsulfanyl)-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}acetamide is explored for its unique electronic and optical properties. These properties make it suitable for use in the development of sensors, organic semiconductors, and other advanced materials.
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}acetamide involves its interaction with specific molecular targets and pathways. In the context of its antiproliferative activity, the compound has been shown to induce apoptosis (programmed cell death) by activating caspases and other apoptotic proteins. It also affects the expression levels of key regulatory proteins involved in cell proliferation .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations and Electronic Effects
Key Analogs:
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide ():
- Substituents : Dichlorophenyl (electron-withdrawing) and thiazole.
- Impact : The Cl groups enhance electrophilicity, influencing reactivity and intermolecular interactions. The thiazole ring participates in hydrogen bonding (N–H⋯N), forming inversion dimers .
2-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-{2-phenyl-thieno[3,4-c]pyrazol-3-yl}acetamide (): Substituents: Benzoxazolone (hydrogen-bond acceptor) and thienopyrazole.
(S)-N-[5-[1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]-4,6-dioxo-thieno[3,4-c]pyrrol-1-yl]acetamide (): Substituents: Ethoxy, methoxy, and methylsulfonyl (electron-withdrawing). Impact: The sulfonyl group increases polarity, contrasting with the benzylsulfanyl’s moderate electron-donating character .
Table 1: Substituent Effects on Key Properties
Hydrogen Bonding and Crystallization Patterns
- Target Compound: The thienopyrazole N–H and acetamide carbonyl may form intermolecular hydrogen bonds, though the benzylsulfanyl group’s bulkiness could disrupt dense packing.
- 2-(3,4-Dichlorophenyl)-N-thiazolyl : Forms R₂²(8) hydrogen-bonded dimers, enhancing crystal stability .
- Benzoxazolone Analog : Likely engages in C=O⋯H–N interactions, similar to naphthyridine derivatives (), improving solubility .
Spectroscopic and Physical Properties
- 1H-NMR: The target compound’s benzylsulfanyl (δ ~2.5–3.0 ppm for SCH₂) and thienopyrazole aromatic protons (δ ~7.5–8.5 ppm) would differ from analogs like the dichlorophenyl-thiazolyl compound (δ 7.5–8.2 ppm for aromatic H) .
- Melting Points : Thiazolyl analogs melt at 459–461 K , while bulkier substituents (e.g., benzylsulfanyl) may lower melting points due to reduced crystallinity.
Biological Activity
The compound 2-(benzylsulfanyl)-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}acetamide is a thieno-pyrazole derivative that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 385.53 g/mol. The structure features a thieno[3,4-c]pyrazole moiety linked to a benzylsulfanyl group and an acetamide functional group. This unique combination contributes to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thieno-pyrazole derivatives. The compound was evaluated against various cancer cell lines as part of a broader investigation into the efficacy of pyrazole derivatives:
- Cell Lines Tested : The compound was tested against leukemia (K-562), colon cancer (HCT-15), and melanoma (SK-MEL-5) cell lines.
- Results : At a concentration of 10 µM, the compound exhibited low cytotoxicity but showed some sensitivity in leukemia cell lines. The results are summarized in Table 1.
| Cell Line | IC50 (µM) | Sensitivity Level |
|---|---|---|
| K-562 (Leukemia) | 10 | Moderate sensitivity |
| HCT-15 (Colon) | >10 | Low sensitivity |
| SK-MEL-5 (Melanoma) | >10 | Low sensitivity |
Anti-inflammatory Effects
Thieno-pyrazole derivatives have shown promise in reducing inflammation:
- Mechanism : They may inhibit pro-inflammatory cytokines and pathways such as NF-kB.
- Research Findings : In vitro studies indicate that these compounds can reduce inflammatory markers in cell cultures exposed to lipopolysaccharides (LPS).
Case Studies
- Case Study on Anticancer Activity : A study published in MDPI evaluated a series of pyrazole derivatives, including those with thieno moieties. The results indicated that modifications to the pyrazole ring could enhance anticancer activity, suggesting a structure-activity relationship worth exploring for our compound .
- Case Study on Anti-inflammatory Properties : Research conducted by various groups has shown that thieno-pyrazoles exhibit anti-inflammatory activity in models of acute inflammation. These findings support further investigation into the specific anti-inflammatory mechanisms of our compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
